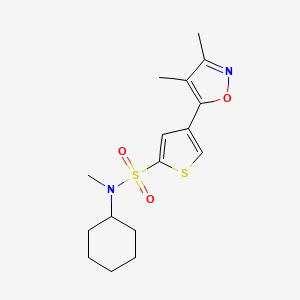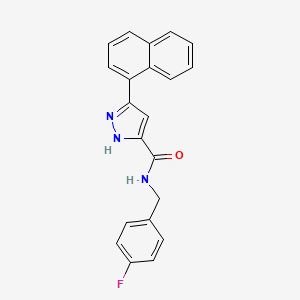![molecular formula C20H25FN2O3S B12495501 N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12495501.png)
N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-fluorobencil)-N~2~-[(4-metilfenil)sulfonil]-N-(2-metilpropil)glicinamida es un compuesto orgánico sintético que pertenece a la clase de las glicinamidas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N2-(2-fluorobencil)-N~2~-[(4-metilfenil)sulfonil]-N-(2-metilpropil)glicinamida normalmente implica varios pasos, que incluyen:
Formación del Esqueleto de Glicinamida: Esto se puede lograr mediante la reacción de derivados de glicina con aminas apropiadas.
Introducción del Grupo Fluorobencilo: Este paso puede implicar reacciones de sustitución nucleofílica utilizando haluros de 2-fluorobencilo.
Acoplamiento Final: El último paso implica el acoplamiento de los compuestos intermedios para formar el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para tales compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de alta presión, equipos de síntesis automatizados y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N~2~-(2-fluorobencil)-N~2~-[(4-metilfenil)sulfonil]-N-(2-metilpropil)glicinamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Reactivos halogenados en presencia de un catalizador básico o ácido.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluida la inhibición de enzimas o la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, como las propiedades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N2-(2-fluorobencil)-N~2~-[(4-metilfenil)sulfonil]-N-(2-metilpropil)glicinamida implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a diversas respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- N~2~-(2-clorobencil)-N~2~-[(4-metilfenil)sulfonil]-N-(2-metilpropil)glicinamida
- N~2~-(2-bromobencil)-N~2~-[(4-metilfenil)sulfonil]-N-(2-metilpropil)glicinamida
Singularidad
N~2~-(2-fluorobencil)-N~2~-[(4-metilfenil)sulfonil]-N-(2-metilpropil)glicinamida es único debido a la presencia del grupo fluorobencilo, que puede influir significativamente en sus propiedades químicas y biológicas. Los átomos de flúor pueden mejorar la estabilidad, la lipofilia y la capacidad del compuesto para interactuar con objetivos biológicos.
Propiedades
Fórmula molecular |
C20H25FN2O3S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C20H25FN2O3S/c1-15(2)12-22-20(24)14-23(13-17-6-4-5-7-19(17)21)27(25,26)18-10-8-16(3)9-11-18/h4-11,15H,12-14H2,1-3H3,(H,22,24) |
Clave InChI |
UBPQOSOFOZKGCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12495426.png)
![3-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495428.png)

![2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12495443.png)
![6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12495450.png)
![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12495455.png)
![Propyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495462.png)
![ethyl 2-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B12495466.png)

![Ethyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12495468.png)
![3-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495476.png)
![(4E)-2-benzyl-4-[2-(4-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495484.png)

![7,12,12-trimethyl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495512.png)
